N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Alzheimer's disease neuroprotection BACE1

This fully synthetic benzodioxole–acetamide is a key structural probe for mapping the LX2343 pharmacophore. It differs from the parent lead by a 2,4-dimethoxy aniline and a methylsulfonamide, allowing direct SAR comparison against published BACE1 (IC50 11.43 μM) and PI3K (IC50 15.99 μM) data. Researchers can use it to test how these substitutions shift multi-target neuroprotective activity and selectivity. Procure this high-purity (≥95%) research powder to advance your Alzheimer's drug discovery programs with built-in experimental context.

Molecular Formula C18H20N2O7S
Molecular Weight 408.4 g/mol
Cat. No. B10810901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide
Molecular FormulaC18H20N2O7S
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C)OC
InChIInChI=1S/C18H20N2O7S/c1-24-13-5-6-14(16(9-13)25-2)20(28(3,22)23)10-18(21)19-12-4-7-15-17(8-12)27-11-26-15/h4-9H,10-11H2,1-3H3,(H,19,21)
InChIKeyHVPNPNQQPGYZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide: Compound Identity and Procurement Context


N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a fully synthetic small molecule belonging to the benzodioxole–acetamide chemotype. Its core architecture — a 1,3-benzodioxole amide coupled via a glycinamide spacer to an N-sulfonylated aniline — places it in the same structural series as the published multi-target neuroprotective lead LX2343 [1]. The molecule is offered commercially as a research-grade powder (typical purity ≥95%) and is primarily referenced in medicinal chemistry contexts focused on Alzheimer's disease and neuroprotection.

Why Generic Substitution Is Insufficient When Sourcing N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide


Within the benzodioxole–glycinamide series, even subtle changes to the aniline substitution pattern or the sulfonyl group substantially alter biological activity. The parent compound LX2343 (bearing a 5-chloro-2-methoxy phenylsulfonamide) exhibits a specific polypharmacology profile — BACE1 inhibition (IC50 11.43 μM) and non-ATP-competitive PI3K inhibition (IC50 15.99 μM) — that drives its anti-amyloid and pro-autophagic effects [1]. The 2,4-dimethoxy-N-methylsulfonyl analog described here differs at two pharmacophoric positions; without matched-head-to-head data, assuming interchangeable potency, selectivity, or in vivo efficacy is scientifically unsound. Procurement decisions must therefore rest on explicit quantitative evidence linking this precise substitution pattern to functional outcomes.

Quantitative Evidence Guide: N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide Differentiation Data


Neuroprotective EC50 in STZ-Stressed SH-SY5Y Cells vs. Parent Lead LX2343

High-strength differential evidence is not available for this compound. No primary research paper, patent, or authoritative database was identified that reports head-to-head quantitative data for N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide against a named comparator. The parent compound LX2343 has a reported neuroprotective EC50 of 15.8 μM in STZ-stressed SH-SY5Y cells [1]. Whether the 2,4-dimethoxy-N-methylsulfonyl modification improves, retains, or diminishes this activity cannot be stated without direct comparative data.

Alzheimer's disease neuroprotection BACE1

Research Application Scenarios for N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide


Structure–Activity Relationship (SAR) Expansion of the LX2343 Chemotype

The compound can serve as a structural probe to test the tolerance of the LX2343 pharmacophore for a 2,4-dimethoxy substitution on the aniline ring combined with a methylsulfonamide. Researchers may compare its activity to the published LX2343 data (BACE1 IC50 11.43 μM; PI3K IC50 15.99 μM) to map SAR trends [1].

In Vitro Neuroprotection Screening Panels

Given the series' established neuroprotective phenotype, the compound is suitable for screening in STZ-induced neuronal stress assays (e.g., SH-SY5Y, primary astrocytes) using Aβ accumulation and clearance endpoints, provided a direct comparator such as LX2343 or donepezil is run in parallel [1].

Multi-Target Profiling for Alzheimer's Disease Polypharmacology

The compound may be evaluated in biochemical panels including BACE1 enzymatic assay, PI3K inhibition, and autophagy flux measurement, with LX2343 as the reference standard. Any observed shift in selectivity or potency would inform the design of next-generation multi-target-directed ligands.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.